1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5S2/c1-15(2)14-27(24,25)18-10-12-20(13-11-18)19(21)9-6-16-4-7-17(8-5-16)26(3,22)23/h4-5,7-8,15,18H,6,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINORNIQFHSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the piperidine and phenyl groups through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl groups are likely involved in these interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity and Solubility
Compound A : 1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP, )
- Key Differences : Replaces the isobutylsulfonyl-piperidine with a phenylthio-p-tolyl group.
- Impact :
Compound B : 3-(4-(2-Morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a, )
- Key Differences: Morpholinoethoxy and phenylthio substituents instead of sulfonyl-piperidine/methylsulfonylphenyl.
- Impact: Cytotoxicity: Compound 4a showed high cytotoxicity against MCF-7 cells (IC₅₀ < Tamoxifen) but minimal effects on normal cells . Selectivity: Morpholinoethoxy may enhance membrane permeability, while sulfonyl groups in the target compound could improve target specificity.
Piperidine/Piperazine Derivatives
Compound C : 1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone ()
- Key Differences : Biphenylyl and hydroxylphenyl-piperazine substituents.
- Impact :
Compound D : 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one ()
- Key Differences : Benzylpiperazine and chlorophenyl substituents.
- Electron Effects: Chlorophenyl groups are electron-withdrawing but less polar than sulfonyl groups .
Comparative Data Table
Research Findings and Implications
- Sulfonyl Groups: Critical for enhancing solubility and target binding.
- Piperidine vs. Piperazine : Piperidine’s reduced basicity (compared to piperazine) may lower off-target interactions, as seen in Compound C’s histopathological safety profile .
- Cytotoxicity vs. Specificity: While morpholinoethoxy derivatives (Compound 4a) show high cytotoxicity, sulfonyl-piperidine compounds may prioritize specificity, reducing normal cell toxicity .
Biological Activity
The compound 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , commonly referred to by its CAS number 1798029-86-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 399.5 g/mol . The structure features a piperidine ring substituted with isobutylsulfonyl and a phenyl group with a methylsulfonyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation. The sulfonyl groups are believed to enhance the compound's ability to modulate biological pathways, potentially leading to therapeutic effects.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives featuring sulfonyl groups have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1 | 7.90 | MRSA |
| 2 | 10.32 | E. coli |
| 3 | 13.20 | K. pneumoniae |
2. COX Inhibition
The compound's potential as a cyclooxygenase (COX) inhibitor has been evaluated, focusing on COX-1 and COX-2 enzymes, which are critical in inflammatory processes . In vitro studies have demonstrated that related compounds possess selective COX-2 inhibitory activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Celecoxib | 14.80 | 0.05 | 296 |
| Indomethacin | 0.039 | 0.49 | 0.079 |
| Tested Compound | 10.32 | 0.11 | 93.81 |
Case Studies
Several studies have explored the biological effects of similar compounds:
- Case Study on GlyT-1 Inhibition : A study focused on the structure-activity relationship (SAR) of piperidine derivatives indicated that modifications at the sulfonyl position could enhance glycine transporter-1 (GlyT-1) inhibition, leading to potential applications in treating neurological disorders .
- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of related compounds through COX inhibition, suggesting that these molecules could be developed into therapeutic agents for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the piperidinyl-sulfonyl core via nucleophilic substitution or coupling reactions using catalysts like palladium on carbon (hydrogenation) .
- Step 2 : Ketone functionalization via Friedel-Crafts acylation or Grignard reactions, with temperature control (e.g., 0–5°C for exothermic steps) .
- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity, and monitor reactions via TLC/HPLC (C18 columns, methanol/buffer mobile phases) .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and employ inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidinyl, sulfonyl, and ketone groups (e.g., δ ~2.5–3.5 ppm for sulfonyl-CH₂) .
- Mass Spectrometry : High-resolution MS (ESI+/ESI−) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 386.5) .
- Purity Assessment :
- HPLC : Use C18 columns with methanol/water (65:35) mobile phases; UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group variations) influence bioactivity, and what methods validate structure-activity relationships (SAR)?
- SAR Validation :
- Substituent Screening : Compare isobutylsulfonyl vs. methylsulfonyl analogs using in vitro assays (e.g., kinase inhibition) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like Smoothened receptors .
- Key Findings :
- Isobutylsulfonyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability, while methylsulfonyl groups increase polarity for aqueous solubility .
Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. receptor antagonism) be resolved?
- Experimental Design :
- Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™) alongside receptor binding (SPR/Biacore) to rule off-target effects .
- Meta-Analysis : Compare datasets using statistical tools (e.g., PCA) to identify confounding variables (e.g., assay pH, solvent DMSO%) .
- Case Study : A 2024 study resolved conflicting IC₅₀ values (~10 nM vs. 1 µM) by standardizing ATP concentrations in kinase assays .
Q. What strategies are effective for studying multi-target interactions (e.g., enzyme inhibition and receptor modulation)?
- Systems Pharmacology :
- Network Analysis : Map compound interactions via STRING or KEGG pathways to identify crosstalk (e.g., PI3K-Akt and GPCR signaling) .
- Proteomics : Use SILAC labeling to quantify target protein expression changes post-treatment .
- Data Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles to assess downstream effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
